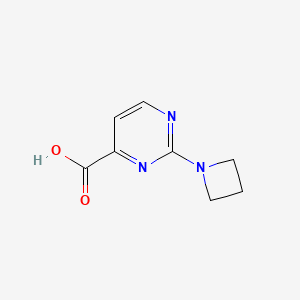
2-(Aminomethyl)-2-methyl-1-(thiophen-3-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-2-methyl-1-(thiophen-3-yl)butan-1-ol is an organic compound with the molecular formula C9H15NOS. This compound features a thiophene ring, which is a sulfur-containing heterocycle, attached to a butanol backbone. The presence of both an amino group and a hydroxyl group makes it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2-methyl-1-(thiophen-3-yl)butan-1-ol typically involves the reaction of thiophene derivatives with appropriate alkylating agents. One common method is the alkylation of thiophene with a butanol derivative in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Base: Sodium hydride or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include:
Catalysts: Use of metal catalysts such as palladium or nickel to facilitate the reaction.
Purification: Techniques like distillation or recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-2-methyl-1-(thiophen-3-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or sulfonated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-2-methyl-1-(thiophen-3-yl)butan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-2-methyl-1-(thiophen-3-yl)butan-1-ol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with aromatic residues in proteins, potentially modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
3-(Thiophen-3-yl)butan-1-ol: Similar structure but lacks the amino group.
2-Amino-4-(thiophen-3-yl)butan-1-ol: Similar structure but with a different substitution pattern on the butanol backbone.
Uniqueness
2-(Aminomethyl)-2-methyl-1-(thiophen-3-yl)butan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H17NOS |
|---|---|
Peso molecular |
199.32 g/mol |
Nombre IUPAC |
2-(aminomethyl)-2-methyl-1-thiophen-3-ylbutan-1-ol |
InChI |
InChI=1S/C10H17NOS/c1-3-10(2,7-11)9(12)8-4-5-13-6-8/h4-6,9,12H,3,7,11H2,1-2H3 |
Clave InChI |
VUIYGYYOGYMPJB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CN)C(C1=CSC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B15327946.png)



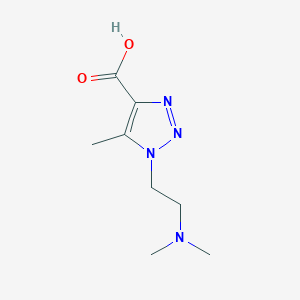
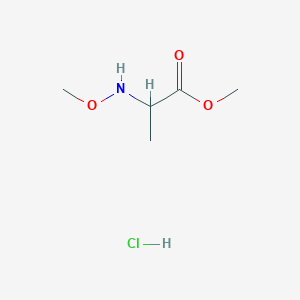
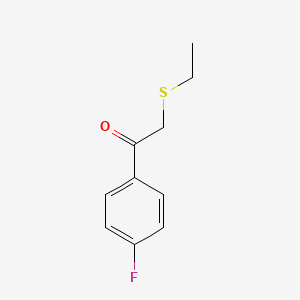
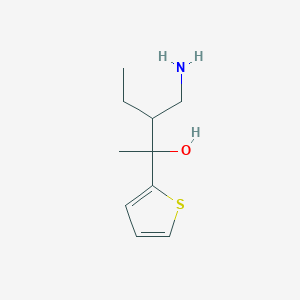
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15327988.png)

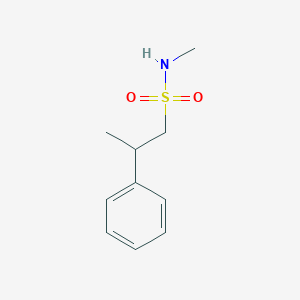
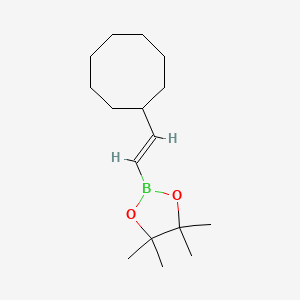
![5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B15328009.png)
